molecular formula C14H23N5OS B6471425 4-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine CAS No. 2640814-76-0

4-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine

Cat. No.: B6471425
CAS No.: 2640814-76-0
M. Wt: 309.43 g/mol
InChI Key: AOWVHFOXIOXCGS-UHFFFAOYSA-N
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Description

The compound you mentioned contains a 1,2,4-triazole ring. Triazole derivatives are known to have a wide range of biological activities . They are used for their binding affinity with various cytochrome P 450 (CYP) proteins . Some 1,2,4-triazole derivatives have shown potent inhibitory activities against certain cancer cell lines .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be analyzed using techniques like X-ray crystallography , NMR spectroscopy , and Mass spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives can be complex and varied. For example, some complexes were synthesized and characterized by X-ray crystallography, SQUID magnetometry, and NMR spectroscopy .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be analyzed using techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Safety and Hazards

The safety of 1,2,4-triazole derivatives can vary depending on the specific compound. Some have shown to have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions in the research of 1,2,4-triazole derivatives could involve the discovery and development of more effective and potent anticancer agents .

Properties

IUPAC Name

[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5OS/c1-17-13(15-11-16-17)10-18-4-2-3-12(9-18)14(20)19-5-7-21-8-6-19/h11-12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWVHFOXIOXCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CN2CCCC(C2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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